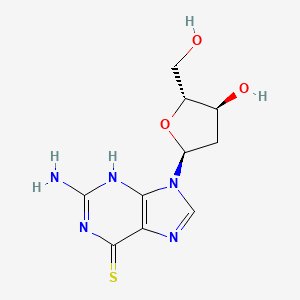
alpha-Thiodeoxyguanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Thiodeoxyguanosine is a modified nucleoside analogue that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is characterized by the substitution of a sulfur atom for an oxygen atom in the guanine base, resulting in unique chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Thiodeoxyguanosine typically involves the modification of deoxyguanosine through a series of chemical reactions One common method includes the use of thiourea as a sulfur sourceThe final product is obtained after deprotection and purification steps .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar chemical routes but optimized for higher yields and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to ensure consistency and safety of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-Thiodeoxyguanosine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to its corresponding thiol form.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like sodium borohydride or dithiothreitol are employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Alpha-Thiodeoxyguanosine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a probe in studying nucleic acid interactions.
Biology: Employed in the study of DNA repair mechanisms and as a tool in genetic engineering.
Wirkmechanismus
The primary mechanism of action of alpha-Thiodeoxyguanosine involves its incorporation into DNA by telomerase. Once incorporated, it disrupts the structure and function of telomeres, leading to telomere dysfunction. This results in the activation of DNA damage responses and subsequent cell death in telomerase-positive cancer cells. The compound specifically targets telomerase, making it a promising candidate for anticancer therapies .
Vergleich Mit ähnlichen Verbindungen
6-Thioguanine: Another thiolated nucleoside analogue used in cancer therapy.
Alpha-Deoxyguanosine: A non-thiolated analogue with different biological properties.
Thiourea Derivatives: Compounds with similar sulfur-containing functional groups but different applications.
Uniqueness: Alpha-Thiodeoxyguanosine is unique due to its specific incorporation into telomeric DNA by telomerase, leading to targeted telomere dysfunction. This selective mechanism of action distinguishes it from other nucleoside analogues and makes it particularly effective in targeting telomerase-positive cancer cells .
Biologische Aktivität
Alpha-thiodeoxyguanosine, commonly referred to as 6-thio-2'-deoxyguanosine (THIO), is a modified nucleoside that has gained attention due to its potential therapeutic applications, particularly in oncology. This article explores the biological activity of THIO, focusing on its mechanisms of action, therapeutic efficacy in various cancer types, and relevant research findings.
THIO acts primarily through the induction of telomere dysfunction in cancer cells. It is incorporated into newly synthesized telomeres by telomerase, leading to structural modifications that result in telomere instability and subsequent cellular apoptosis. This mechanism is particularly effective in telomerase-positive cancer cells, while sparing normal cells that typically do not express telomerase.
Key Mechanisms Include:
- Telomere Dysfunction: THIO induces telomeric DNA damage, which triggers cell cycle arrest and apoptosis in cancer cells expressing telomerase .
- Reactive Oxygen Species (ROS) Production: THIO treatment has been shown to stimulate a ROS-mediated adaptive response that enhances its antitumor effects .
- Immune Modulation: THIO can activate the cGAS-STING pathway, enhancing adaptive immune responses against tumors .
Therapeutic Efficacy
Research has demonstrated the efficacy of THIO across various cancer models, including gliomas, non-small cell lung cancer (NSCLC), and melanoma. Below is a summary of notable findings from recent studies:
Case Studies
- Glioma Treatment:
- Lung Cancer:
- Melanoma Resistance:
Eigenschaften
CAS-Nummer |
2133-81-5 |
|---|---|
Molekularformel |
C10H13N5O3S |
Molekulargewicht |
283.31 g/mol |
IUPAC-Name |
2-amino-9-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione |
InChI |
InChI=1S/C10H13N5O3S/c11-10-13-8-7(9(19)14-10)12-3-15(8)6-1-4(17)5(2-16)18-6/h3-6,16-17H,1-2H2,(H3,11,13,14,19)/t4-,5+,6-/m0/s1 |
InChI-Schlüssel |
SCVJRXQHFJXZFZ-JKUQZMGJSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@@H]1N2C=NC3=C2NC(=NC3=S)N)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C2NC(=NC3=S)N)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















